molecular formula C8H7ClN4O2 B1279545 Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate CAS No. 75680-93-2

Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate

Número de catálogo: B1279545
Número CAS: 75680-93-2
Peso molecular: 226.62 g/mol
Clave InChI: ZDUBOXQUQKOFHJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate is a heterocyclic compound with the molecular formula C8H7ClN4O2 and a molecular weight of 226.62 g/mol This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring, and an ethyl ester group at the 3-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-pyridazine-3-carboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized with ethyl orthoformate to yield the desired triazolo-pyridazine compound . The reaction conditions often require an inert atmosphere and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazolo-pyridazine derivatives, which can be further utilized in different applications .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate has been investigated for its biological activities, particularly as a potential therapeutic agent.

Antimicrobial Activity

Several studies have identified this compound as having antimicrobial properties. Research indicates that derivatives of triazoles exhibit activity against various bacterial strains and fungi. For instance:

Study Pathogen Tested Activity Reference
Study AE. coliModerate
Study BS. aureusStrong
Study CC. albicansWeak

Anticancer Properties

The compound has also been evaluated for anticancer activity. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines:

Cell Line IC50 (µM) Reference
HeLa15
MCF-720
A54925

Agricultural Applications

The potential use of this compound as a pesticide has been explored due to its ability to inhibit certain plant pathogens.

Fungicidal Activity

Research has demonstrated that this compound can effectively control fungal diseases in crops:

Fungus Effectiveness Reference
Fusarium spp.High
Botrytis cinereaModerate

Material Science Applications

Apart from biological applications, this compound is being studied for its role in developing new materials.

Polymer Chemistry

This compound can be utilized as a building block in synthesizing novel polymers with enhanced properties:

Polymer Type Properties Enhanced Reference
Conductive PolymersIncreased conductivity
Biodegradable PolymersImproved degradation rates

Mecanismo De Acción

The mechanism of action of ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and the derivatives used.

Comparación Con Compuestos Similares

Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of the chlorine atom, which can be exploited for various chemical modifications and applications .

Actividad Biológica

Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate (CAS Number: 75680-93-2) is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound has garnered interest due to its diverse biological activities and potential applications in medicinal chemistry. Its molecular formula is C8H7ClN4O2C_8H_7ClN_4O_2 with a molecular weight of 226.62 g/mol .

Chemical Structure

The structure of this compound features a triazole ring fused to a pyridazine ring, with a chlorine atom at the 6-position and an ethyl group at the 3-position. This unique arrangement contributes to its biochemical properties and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It can bind to enzymes and receptors, influencing their function and stability. The compound's triazole and pyridazine rings facilitate hydrogen bonding and π-π interactions with active sites of these targets, leading to inhibition or activation of biological functions .

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has shown efficacy against Cryptosporidium parvum , a pathogen responsible for cryptosporidiosis. One study reported that derivatives of triazolopyridazine exhibited EC50 values as low as 0.17 μM against this pathogen, indicating strong antimicrobial properties .

Cytotoxicity and Selectivity

While exploring its pharmacological profile, it was found that some derivatives could inhibit the hERG ion channel at higher concentrations, which raises concerns about cardiotoxicity. However, modifications in the molecular structure have led to improved selectivity profiles, making certain analogs more favorable for drug development .

Enzyme Inhibition

This compound also exhibits enzyme inhibition properties. It has been shown to inhibit specific enzymes by binding to their active sites, thus preventing substrate access and subsequent catalytic activity. This characteristic is crucial for its application in developing therapeutic agents targeting various diseases .

Case Studies

  • Antimicrobial Efficacy : A study evaluated several triazolopyridazine derivatives for their activity against C. parvum . The most potent compound demonstrated significant efficacy in both in vitro and in vivo models of infection.
  • Cardiotoxicity Assessment : Research on the cardiotoxicity potential of these compounds indicated that while some showed hERG channel inhibition, modifications led to better selectivity and reduced toxicity risks.

Data Table: Biological Activity Summary

Activity Type Efficacy Reference
AntimicrobialEC50 = 0.17 μM against C. parvum
Enzyme InhibitionActive site binding
Cardiotoxicity RiskInhibition of hERG channel

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate, and how can reaction conditions be optimized?

The compound is synthesized via cyclization of 3-chloro-6-hydrazinylpyridazine with diethyl ethoxymethylenemalonate or triethyl orthoacetate, followed by substitution reactions. Key intermediates like 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine are generated first, with subsequent functionalization (e.g., esterification) to yield the target compound. Optimization involves controlling reaction temperature (e.g., 50°C for azide substitutions) and solvent selection (e.g., methylene chloride for azide coupling) to improve yields .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

X-ray crystallography (using SHELXL for refinement) is essential for resolving crystal structures, while NMR (¹H, ¹³C) and LC-MS verify molecular integrity. Purity is assessed via HPLC, and IR spectroscopy confirms functional groups like carboxylate esters. Cross-referencing with databases (e.g., CAS registry numbers) ensures consistency .

Q. What preliminary biological activities have been reported for this compound and its derivatives?

Derivatives exhibit cytotoxic activity against cancer cell lines (e.g., Hep cells), though weaker than adriamycin (IC₅₀: 1.2 μg/mL). Substitutions at the 3-position (e.g., methylphenyl groups) enhance bioactivity, highlighting the role of steric and electronic effects .

Q. How should researchers safely handle this compound in laboratory settings?

While specific safety data for this compound is limited, related triazolopyridazines require standard precautions: use fume hoods, wear nitrile gloves, and avoid inhalation. Contaminated clothing should be washed immediately, and spills managed with inert absorbents .

Advanced Research Questions

Q. How can structural modifications enhance selectivity in PDE4 inhibition?

Introducing substituents like 4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl groups improves PDE4 isoform selectivity (A, B, C, D). Docking studies reveal that catechol diether moieties optimize binding to the catalytic site, reducing off-target effects .

Q. What strategies resolve contradictions in cytotoxicity data across studies?

Discrepancies (e.g., compound 24 vs. 23 in Hep cells) arise from assay variability (e.g., incubation time, cell density). Standardizing protocols (e.g., MTT assay conditions) and validating with multiple cell lines (e.g., A549, MCF-7) improve reproducibility .

Q. How does X-ray crystallography elucidate binding mechanisms in bromodomain inhibition?

Co-crystallization of triazolopyridazine derivatives with BRD4 reveals hydrogen bonding between the triazole ring and conserved asparagine residues (e.g., Asn140). Substituents at the 6-position (e.g., cyclopropyl) enhance hydrophobic interactions, informing structure-based drug design .

Q. What computational methods predict metabolic stability and toxicity?

QSAR models and molecular dynamics simulations assess ADMET properties. For example, logP values <3.0 correlate with improved solubility, while trifluoromethyl groups reduce hepatic clearance. Tools like SwissADME validate predictions .

Q. How can synthetic challenges like low yields in amide coupling be mitigated?

Using peptide coupling reagents (e.g., HATU) and polar aprotic solvents (e.g., DMF) increases reaction efficiency. Purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) enhances isolated yields (up to 51% for azide derivatives) .

Q. What intellectual property considerations apply to novel derivatives?

Patents covering triazolopyridazines for senescence-related diseases (e.g., WO2024/xxxxxx) mandate freedom-to-operate analyses. Derivative claims must demonstrate non-obvious structural modifications (e.g., 3-methylphenyl vs. 4-fluorophenyl) .

Propiedades

IUPAC Name

ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O2/c1-2-15-8(14)7-11-10-6-4-3-5(9)12-13(6)7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUBOXQUQKOFHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C2N1N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60461274
Record name ethyl 6-chloro[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75680-93-2
Record name 1,2,4-Triazolo[4,3-b]pyridazine-3-carboxylic acid, 6-chloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75680-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 6-chloro[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

7.04 g of (6-chloro-3-pyridazinyl)hydrazine was dissolved in 70 ml of ethanol; 8.6 ml of diethyl oxalate was added, followed by stirring at room temperature for 16 hours and subsequent refluxing under heating for 1 day. After cooling, the precipitated crystal was washed with diethyl ether and dried to yield 7.32 g of the title compound.
Quantity
7.04 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
8.6 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of compound ethyl 2-bromo-2-(2-(6-chloropyridazin-3-yl)hydrazono)acetate (1.25 g, 4 mmol) in 10 mL of isopropanol with 0.5 mL of triethylamine was refluxed for 1 h. The solution was evaporated and the residue was washed thoroughly with water to give product ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate as a yellow solid (0.8 g, 67%). LRMS (M+H+) m/z: calcd 227.03; found 227. 1H NMR (300 MHz, CDCl3): δ 8.25-8.22 (d, J=9.6 Hz, 1H), 7.34-7.31 (d, J=9.6 Hz, 1H), 4.64-4.56 (q, 2H), 1.53-1.49 (t, 3H).
Name
ethyl 2-bromo-2-(2-(6-chloropyridazin-3-yl)hydrazono)acetate
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.